Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methy l
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Overview
Description
Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl: is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . This compound is known for its unique structure, which includes a hexahydroindenyl ring system with a methyl group and a ketone functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl typically involves the hydrogenation of an appropriate precursor compound under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the precursor to the desired ketone product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone.
Scientific Research Applications
Chemistry: Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl is used as a starting material or intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones. It serves as a model substrate to investigate the mechanisms of enzymatic transformations .
Medicine: Its structural features may be exploited to design molecules with specific biological activities .
Industry: In the industrial sector, Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- Ketone, 3abeta,4,5,6,7,7a-hexahydro-7abeta-methyl-1alpha-indanyl methyl
- Ethanone, 1-(octahydro-7a-methyl-1H-inden-1-yl)-, (1α,3aβ,7aα)- (9CI)
Comparison: Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methyl is unique due to its specific stereochemistry and functional group arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
16510-55-7 |
---|---|
Molecular Formula |
H8N2O10Zn |
Molecular Weight |
0 |
Synonyms |
Ketone, 3aalpha,4,5,6,7,7a-hexahydro-7abeta-methyl-1beta-indanyl methy l |
Origin of Product |
United States |
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